molecular formula C17H10O4 B1364611 (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid CAS No. 40462-12-2

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid

Cat. No.: B1364611
CAS No.: 40462-12-2
M. Wt: 278.26 g/mol
InChI Key: KAAZONMQZCIBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid is a useful research compound. Its molecular formula is C17H10O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enamino Derivatives Synthesis

  • Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, related to (2Z)-2-Benzylidene-1,3-dioxoindane-5-carboxylic acid, can be isolated through careful hydrolysis of their esters, revealing stable acids due to intramolecular hydrogen bonds. This stability offers insights into potential applications in synthetic chemistry (Malamidou-Xenikaki et al., 2008).

In Vitro Cytotoxicity

  • Arylamides of 1,3-dioxoindan-2-carboxylic acid demonstrated in vitro cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology (Jung et al., 2004).

Photoremovable Protecting Groups

  • Certain 1,3-dioxoindan-2-yl carboxylic acid esters, related in structure, act as photoremovable protecting groups. This application is significant in photochemistry and could be adapted for controlled release in various chemical processes (Literák et al., 2008).

Organometallic Anticancer Drugs

  • Novel 1,3-dioxoindan-2-carboxamide-based complexes, which are structurally similar, have been developed for anticancer applications, leveraging topoisomerase inhibiting properties. This represents a promising area of research in medicinal chemistry (Mokesch et al., 2015).

Biotransformation

  • Research on the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas oleovorans, implies potential biotechnological applications for this chemical structure (Wubbolts & Timmis, 1990).

Coordination Polymers

  • Derivatives of 3,5-dihydroxy benzoic acids, similar in structure, have been used to create lanthanide coordination compounds, which are significant in material science for their photophysical properties (Sivakumar et al., 2011).

Properties

IUPAC Name

(2Z)-2-benzylidene-1,3-dioxoindene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-15-12-7-6-11(17(20)21)9-13(12)16(19)14(15)8-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZONMQZCIBTC-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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